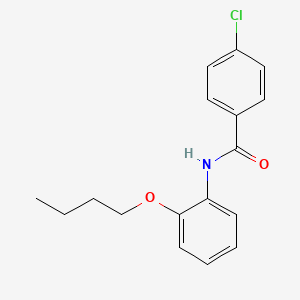
N-(2-butoxyphenyl)-4-chlorobenzamide
説明
N-(2-butoxyphenyl)-4-chlorobenzamide belongs to a class of compounds known for their diverse chemical properties and potential applications in various fields. These compounds are typically synthesized through condensation reactions involving aniline derivatives and acid chlorides.
Synthesis Analysis
The synthesis of similar compounds often involves one-pot reactions under base conditions, leading to high yields and purity. For instance, a related compound, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, was synthesized efficiently through a one-pot method, indicating that a similar approach could be applicable for N-(2-butoxyphenyl)-4-chlorobenzamide (Kobkeatthawin et al., 2017).
Molecular Structure Analysis
Molecular structure analysis often utilizes techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. The crystal structure of related compounds reveals V-shaped molecules with significant dihedral angles between substituted benzene rings, suggesting that N-(2-butoxyphenyl)-4-chlorobenzamide may exhibit similar structural features (Kobkeatthawin et al., 2017).
Chemical Reactions and Properties
Compounds in this category often participate in [4+2]-annulation reactions, demonstrating their reactivity and potential for creating complex molecular structures. For instance, N-chlorobenzamides can undergo cobalt(III)-catalyzed annulations, highlighting the versatile reactivity of chlorobenzamide derivatives (Ramesh & Jeganmohan, 2021).
Physical Properties Analysis
While specific data on N-(2-butoxyphenyl)-4-chlorobenzamide is not directly available, related compounds exhibit solid-state structures stabilized by hydrogen bonds and π-π interactions, affecting their melting points, solubility, and stability (Sagar et al., 2018).
Chemical Properties Analysis
The chemical properties of benzamide derivatives are influenced by substituents on the benzene ring, affecting their reactivity, acidity, and potential for forming derivatives. Hydrogen bonding and intramolecular interactions play significant roles in determining the reactivity and chemical behavior of these compounds (Sagar et al., 2018).
科学的研究の応用
Environmental Toxicology and Remediation
Herbicide Toxicity and Environmental Impact
Studies have investigated the toxicological effects of chlorophenol compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), on aquatic organisms and ecosystems. Research has focused on understanding the toxicity, mutagenicity, and environmental fate of these compounds to develop effective remediation strategies and assess their impact on non-target species (Zuanazzi, Ghisi, & Oliveira, 2020).
Degradation and Removal Techniques
Advanced oxidation processes (AOPs), such as the use of zero-valent iron and peroxydisulfate, have been explored for the efficient degradation of chlorophenols in water. These studies aim to optimize the removal of pollutants from water sources, with a focus on understanding the mechanisms and enhancing the efficiency of these processes (Zhao, Zhang, Quan, & Chen, 2010).
Molecular Biology and Biochemistry
Antioxidant Responses
Research into the biochemical responses of aquatic organisms to chlorophenols has revealed alterations in antioxidant enzyme activities, indicating oxidative stress. These studies contribute to the understanding of how environmental pollutants affect the biochemical pathways of exposed organisms (Zhang, Shen, Wang, Wu, & Xue, 2004).
Phytoremediation
The use of bacterial endophytes to enhance the phytoremediation of chlorophenol-contaminated substrates has been explored. This approach involves the inoculation of plants with bacteria capable of degrading chlorophenols, thereby reducing the levels of toxic residues in crops and soils (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).
特性
IUPAC Name |
N-(2-butoxyphenyl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-2-3-12-21-16-7-5-4-6-15(16)19-17(20)13-8-10-14(18)11-9-13/h4-11H,2-3,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQNZFKXSHOXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



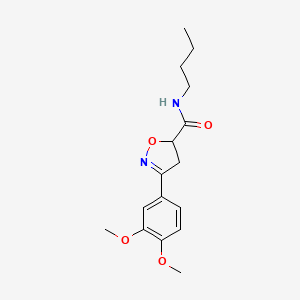
![3-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4618558.png)
![1'-allyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4618565.png)
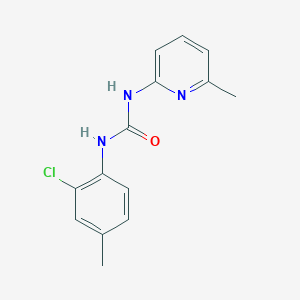
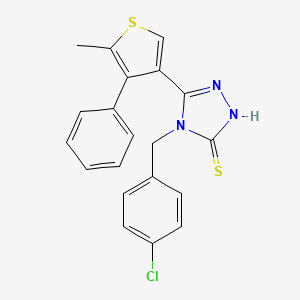
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4618589.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4618592.png)
![4-{[N-(4-ethoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B4618596.png)
![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4618600.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B4618604.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B4618631.png)
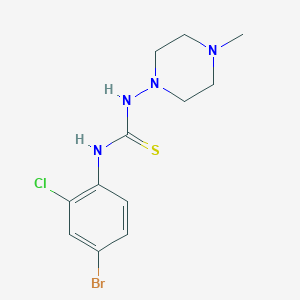
![4-({[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4618643.png)
![3-({[2-(2-bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4618651.png)